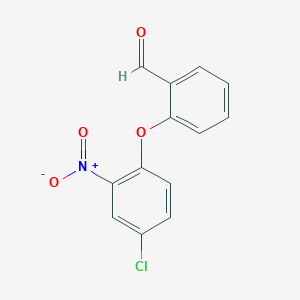

2-(4-Chloro-2-nitrophenoxy)benzaldehyde

Description

2-(4-Chloro-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative with a phenoxy substituent bearing both chlorine and nitro groups at the 4- and 2-positions, respectively. Such aldehydes are typically intermediates in organic synthesis, particularly for forming azomethines (Schiff bases) or metal complexes with applications in photoluminescence and biological activity .

Properties

CAS No. |

16813-60-8 |

|---|---|

Molecular Formula |

C13H8ClNO4 |

Molecular Weight |

277.66 g/mol |

IUPAC Name |

2-(4-chloro-2-nitrophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8ClNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H |

InChI Key |

OMGDRCFWOXCCDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Chloro-2-nitrophenoxy)benzaldehyde with four analogs, focusing on substituent effects, spectral properties, and reactivity.

Structural and Physical Properties

*Calculated based on substituent addition to 2-(4-Chlorophenoxy)benzaldehyde.

Key Observations :

- The nitro group in this compound increases molecular weight and polarity compared to chloro- or fluoro-substituted analogs.

- The combined Cl and NO₂ substituents create a strong electron-deficient aromatic system, enhancing electrophilic substitution reactivity at the aldehyde group .

Chemical Reactivity

- Condensation Reactions: Benzaldehyde derivatives undergo condensation with amines to form azomethines. The nitro group in this compound likely accelerates this reaction due to its electron-withdrawing nature, which activates the aldehyde toward nucleophilic attack. This contrasts with 2-(4-Chlorophenoxy)benzaldehyde, where reactivity is moderated by the absence of NO₂ .

- Stability: Nitro-containing compounds (e.g., 2-(2-Nitrophenoxy)benzaldehyde) may exhibit reduced thermal stability compared to chloro analogs, as nitro groups can decompose under heat or friction .

Spectral and Photoluminescent Properties

- UV-Vis Absorption: Nitro groups induce a redshift in absorption spectra due to their strong electron-withdrawing effects. For example, azomethines derived from 5-chloro-2-(N-tosylamino)benzaldehyde exhibit absorption maxima (~350–400 nm) influenced by substituents . The target compound’s NO₂ group may further redshift absorption compared to chloro- or fluoro-substituted analogs.

- Fluorescence: Nitro groups are known fluorescence quenchers. Thus, this compound likely has lower photoluminescence intensity than 2-(4-Fluorophenyl)benzaldehyde or 5-chloro-2-(N-tosylamino)benzaldehyde derivatives, which show measurable fluorescence in methylene chloride .

Preparation Methods

Reaction Protocol:

-

Substrate Activation : 4-Chloro-2-nitrophenol is deprotonated using a base (e.g., K₂CO₃ or NaOH) to form a phenoxide ion.

-

Coupling : The phenoxide reacts with 2-bromobenzaldehyde in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours.

-

Work-Up : The product is isolated via extraction (dichloromethane/water) and purified by recrystallization (methanol or ethanol).

Key Data:

Mechanistic Insight : The nitro group withdraws electron density via resonance, stabilizing the Meisenheimer intermediate during the SNAr process. Chloro substituents further enhance ring activation through inductive effects.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings offer regioselective control, particularly for complex substrates. The Suzuki-Miyaura reaction is notable for its mild conditions and compatibility with boronic acids.

Reaction Protocol:

-

Substrate Preparation : 4-Chloro-2-nitroiodobenzene is synthesized via iodination of 4-chloro-2-nitrobenzene.

-

Coupling : The iodide reacts with 2-formylphenylboronic acid in the presence of Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 60°C.

-

Purification : Column chromatography (hexane/ethyl acetate) yields the aldehyde.

Key Data:

Advantage : This method avoids harsh bases and achieves high functional group tolerance, making it suitable for lab-scale synthesis.

Oxidation of Alcohol Precursors

A two-step strategy involving etherification followed by oxidation is effective for large-scale production.

Reaction Protocol:

Key Data:

Limitation : Over-oxidation to carboxylic acids may occur without precise stoichiometric control.

Phase-Transfer Catalysis (PTC)

PTC enables reactions in biphasic systems, enhancing reaction rates and yields.

Reaction Protocol:

Key Data:

Advantage : Eliminates the need for dry solvents, reducing costs.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Reaction Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.